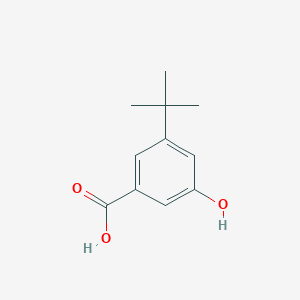

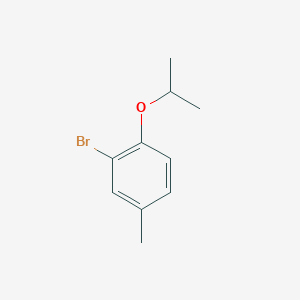

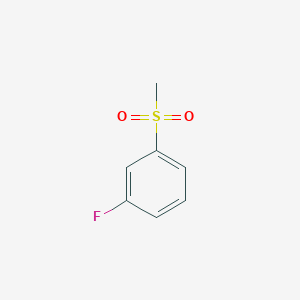

![molecular formula C8H5BrFNO2 B1343042 8-溴-6-氟-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 688363-49-7](/img/structure/B1343042.png)

8-溴-6-氟-2H-苯并[b][1,4]噁嗪-3(4H)-酮

货号 B1343042

CAS 编号:

688363-49-7

分子量: 246.03 g/mol

InChI 键: HJRUFERPJSHNNB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Benzo[b][1,4]oxazin-3(4H)-one is a type of organic compound that belongs to the class of benzoxazines . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been reported via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as 1H NMR, 13C NMR, and Mass spectra . These techniques allow for the identification of the number and type of atoms in the molecule, as well as their arrangement.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve ring-opening and cyclization steps . These reactions can be catalyzed by various substances, and their efficiency can be influenced by the presence of different functional groups .科学研究应用

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

Synthesis of a novel aromatic ester-based polybenzoxazine

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

Synthesis of a novel aromatic ester-based polybenzoxazine

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

Synthesis of a novel aromatic ester-based polybenzoxazine

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

未来方向

属性

IUPAC Name |

8-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUFERPJSHNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619186 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

688363-49-7 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688363-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)